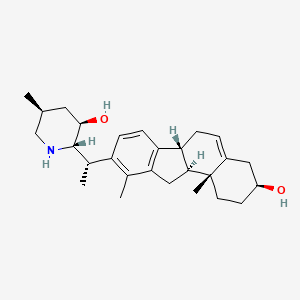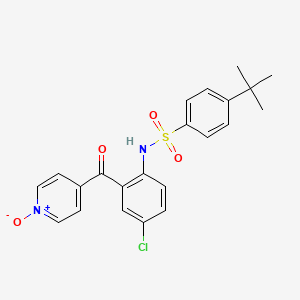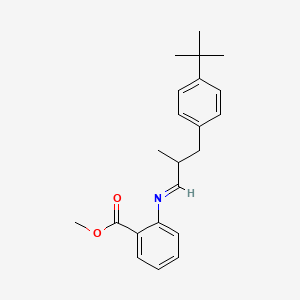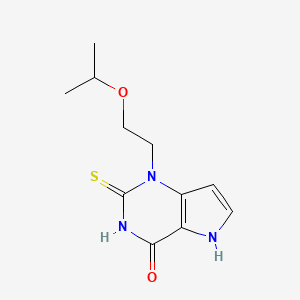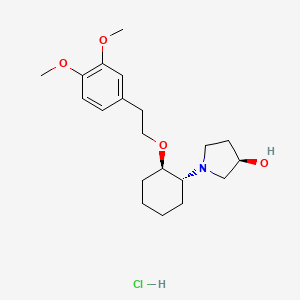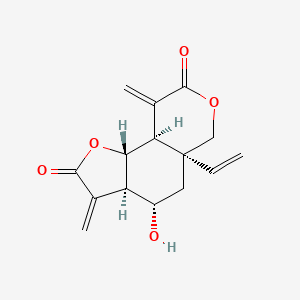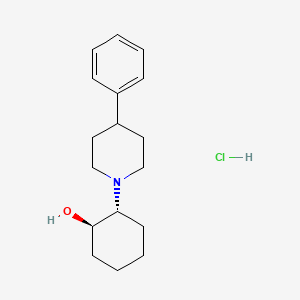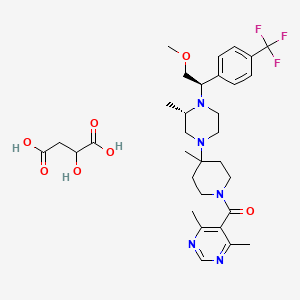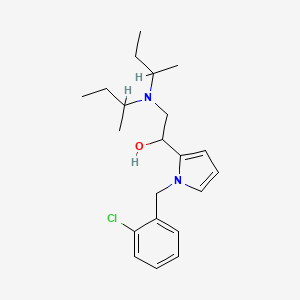
Tenovin-1
Overview
Description
Tenovin-1 is a small molecule that was discovered through cell-based screening. It acts as both a p53 activator and a SIRT2 inhibitor. Let’s break down its key features:
-
P53 Activation: : this compound elevates the levels of p53 protein, which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. P53 is often referred to as the “guardian of the genome” due to its tumor-suppressive functions.
-
SIRT2 Inhibition: : this compound inhibits the deacetylase activity of SIRT2, a member of the sirtuin family. SIRT2 is involved in various cellular processes, including gene expression, stress response, and aging.
Scientific Research Applications
Tenovin-1 has found applications in several fields:
-
Cancer Research: : Its p53 activation properties make it valuable for studying cancer pathways. Researchers have used this compound to investigate p53-dependent cell growth inhibition and apoptosis in tumor cells.
-
Aging and Longevity: : SIRT2 inhibition suggests a potential role in aging-related processes. Further studies are needed to explore this aspect fully.
Mechanism of Action
Target of Action
Tenovin-1 is a small molecule that primarily targets p53 , a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also targets sirtuin 1 (SirT1) and sirtuin 2 (SirT2) , two important members of the sirtuin family . These proteins are involved in cellular health and play a role in aging, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
This compound acts as a bio-active activator of p53, elevating the levels of p53 protein, and its downstream target protein p21CIP/WAF1 . It protects p53 from degradation mediated by MDM2 , a protein that can ubiquitinate p53, targeting it for proteasomal degradation . This action of this compound has little impact on p53 synthesis . Additionally, this compound exerts inhibition against human SirT1 and SirT2 .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By activating p53 and inhibiting SirT1 and SirT2, it influences the p53 signaling pathway . This leads to an increase in the levels of p53 protein and its downstream target protein p21CIP/WAF1 . The activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, depending on the physiological context .
Pharmacokinetics
It is known that this compound has poor water solubility, which can limit its bioavailability and uses in vivo .
Result of Action
The activation of p53 by this compound can lead to various cellular effects, including cell cycle arrest, apoptosis, or senescence . It has been shown to have potent antiproliferative effects in vitro . In p53 null cells, it induces a caspase-independent cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in a study on rats, this compound was found to attenuate hepatic fibrosis induced by a high-fat diet . This suggests that the efficacy of this compound can be modulated by the metabolic state of the organism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tenovin-1 interacts with various target proteins, including SIRT1, SIRT2, SIRT3, and SIRT4 . It inhibits the deacetylase activity of SIRT1 and SIRT2, leading to changes in the acetylation status of these proteins and their downstream targets . This can affect various biochemical reactions, including those involved in cell signaling, gene expression, and cellular metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it can decrease inflammatory cytokine expression in the serum of rats . It also reduces apoptosis in the kidneys of rats fed a high-fat diet, as well as in HG-treated NRK-52E cells . Furthermore, this compound can restore the abnormal architecture of the kidney and pancreas .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of SIRT1 and SIRT2 . This leads to changes in the acetylation status of these proteins and their downstream targets, affecting various cellular processes. For example, this compound has been shown to alter the levels of epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor-β (PDGFR-β), and signal transducer and activator of transcription 3 (STAT3) in the kidneys of rats fed a high-fat diet .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to elevate p53 expression in MCF-7 cells within two hours of treatment . Longer-term exposure to this compound can significantly decrease the growth of BL2 Burkitt’s lymphoma and ARN8 melanoma cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, administration of this compound (45 mg/kg) to rats fed a high-fat diet decreased inflammatory cytokine expression in the serum of the rats .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with SIRT1 and SIRT2 . These enzymes are involved in the regulation of cellular metabolism, and their inhibition by this compound can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its molecular properties and its known interactions with SIRT1 and SIRT2, it is likely that it can be transported into cells and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with SIRT1 and SIRT2 . These enzymes are located in various cellular compartments, and the inhibition of their activity by this compound could potentially affect its localization .
Chemical Reactions Analysis
Tenovin-1 undergoes various chemical reactions, although specific conditions and reagents are not widely documented. Some potential reactions include oxidation, reduction, and substitution. Major products resulting from these reactions remain an area of ongoing research.
Comparison with Similar Compounds
While Tenovin-1 is unique due to its dual role as a p53 activator and SIRT2 inhibitor, it’s essential to compare it with related compounds:
Pifithrin-α (PFTα): Another p53 activator, but with distinct mechanisms.
Eprenetapopt (APR-246): Also activates p53 and shows promise in cancer therapy.
Serdemetan (JNJ-26854165): A p53 modulator with potential clinical applications.
Remember that this compound’s full potential is still unfolding, and ongoing research continues to reveal its intricacies. If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJIWFCOPZFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046920 | |
| Record name | Tenovin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380315-80-0 | |
| Record name | Tenovin-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenovin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENOVIN-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
